molecular formula C21H23ClN2O5 B11470619 1-(4-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine

1-(4-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine

Cat. No.: B11470619
M. Wt: 418.9 g/mol
InChI Key: KSIGJMIVEPCDIA-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a benzodioxol group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and benzodioxol intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

(4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

(4-CHLOROPHENYL)METHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE can be compared with similar compounds such as dichloroanilines and methoxyphenethylamines These compounds share structural similarities but differ in their functional groups and chemical properties

List of Similar Compounds

  • Dichloroanilines
  • Methoxyphenethylamines
  • Phenazine derivatives

Properties

Molecular Formula

C21H23ClN2O5

Molecular Weight

418.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C21H23ClN2O5/c1-25-18-8-14(19(26-2)21-20(18)27-12-28-21)7-17-9-16(24-29-17)11-23-10-13-3-5-15(22)6-4-13/h3-6,8,17,23H,7,9-12H2,1-2H3

InChI Key

KSIGJMIVEPCDIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)CNCC4=CC=C(C=C4)Cl)OC)OCO2

Origin of Product

United States

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